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Compound of Interest

Compound Name: Cyanine7.5 azide (chloride)

Cat. No.: B12374856 Get Quote

Part 1: Executive Summary & Spectral Architecture
Cyanine7.5 (Cy7.[1][2][3][4][5][6]5) is a near-infrared (NIR) fluorophore that occupies a critical

niche in in vivo imaging and high-parameter flow cytometry.[1][7] Unlike its predecessor Cy7,

the Cy7.5 scaffold typically incorporates a rigidified polymethine chain (often a cyclohexenyl

bridge), which suppresses non-radiative decay and enhances quantum yield (

) by approximately 20%.[5]

When modified with an azide handle, Cy7.5 becomes a bioorthogonal power tool.[1] However,

the effective absorption maximum is not a static number—it is a dynamic property influenced by

solvent polarity, aggregation state, and conjugation chemistry.

The Core Spectral Metrics
The following data represents the "Gold Standard" spectral footprint for monomeric Cy7.5 azide

in polar organic solvents (e.g., DMSO, DMF).
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Property Value Unit Notes

Absorption Maximum (

)
788 nm 3 nm depending on

vendor/solvent.[1]

Emission Maximum (

)
808 nm

Deep NIR emission,

ideal for tissue

penetration.

Extinction Coefficient (

)
~223,000

High absorptivity

enables sensitive

detection.[1]

Stokes Shift ~20 nm

Narrow shift requires

high-quality filter sets.

[1]

Quantum Yield (

)
~0.10 -

Higher than standard

Cy7; solvent

dependent.[1]

Solubility Organic -

Soluble in

DMSO/DMF; low

water solubility.[1][4]

[5][8][9]

Critical Insight: The absorption peak of 788 nm is specific to the monomeric state.[1] In aqueous

buffers (PBS, HEPES), Cy7.5 is highly prone to forming H-aggregates (face-to-face stacking),

which causes a hypsochromic (blue) shift and severe fluorescence quenching. Trust the

spectrum, not just the label.
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Part 2: The Chemistry of Conjugation (Click
Chemistry)
The utility of Cy7.5 Azide lies in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or

the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]

Mechanistic Impact on Spectra
A common misconception is that the formation of the triazole ring significantly alters the

absorption maximum.[1]

Reality: The triazole linker formed during click chemistry acts as a non-conjugated or

minimally conjugated spacer.[1] Therefore, the

of the Cy7.5-Conjugate remains virtually identical to the free Cy7.5-Azide (788 nm).[1]

The Risk: The primary spectral risk is not chemical alteration, but solubility changes.

Conjugating a hydrophobic dye (Cy7.[1]5) to a hydrophobic peptide can induce micelle

formation, distorting the spectrum.

Visualization: The Conjugation Workflow
The following diagram illustrates the logical flow of the conjugation process and the critical

checkpoints for spectral validation.
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Figure 1: Logical workflow for Cy7.5 azide conjugation via CuAAC, highlighting the critical QC

step at 788 nm.

Part 3: Validated Experimental Protocol
This protocol is designed to minimize aggregation and maximize conjugation efficiency.[1]

Materials
Cy7.5 Azide: 10 mM stock in anhydrous DMSO (Store at -20°C, desiccated).

Biomolecule-Alkyne: Peptide, Oligo, or Protein with terminal alkyne.

Catalyst Buffer: 100 mM Sodium Ascorbate (fresh), 10 mM CuSO4, 10 mM THPTA (ligand to

protect biomolecules).

Reaction Buffer: PBS (pH 7.4) or HEPES. Avoid Azide preservatives.

Step-by-Step Methodology
Dye Preparation (The "Solvent Gap" Rule):

Never add solid Cy7.5 azide directly to aqueous buffer.[1]

Dissolve Cy7.5 azide in DMSO to 10 mM.[1][4]

Calculate volume needed: Target a 1.2x to 2.0x molar excess of dye over the alkyne

group.[1]

The Pre-Mix Strategy (Ligand Complexation):

Premix CuSO4 and THPTA ligand in a 1:2 molar ratio before adding to the reaction. This

prevents copper-induced degradation of the dye or protein.[1]

The Reaction:

Dissolve Alkyne-Biomolecule in PBS.[1]
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Add Cy7.5-Azide (DMSO stock).[1][4] Ensure final DMSO concentration is 5-20% to

maintain dye solubility.

Add Cu-THPTA complex.[1][10]

Add Sodium Ascorbate (initiator) last.[1]

Incubate: 1-2 hours at Room Temperature, protected from light.

Purification (Crucial for Signal-to-Noise):

Small Molecules/Peptides: Reverse-phase HPLC (C18 column). Monitor absorption at 788

nm.[1][3][4][11][12]

Proteins/Antibodies: Gel filtration (e.g., PD-10 columns) or spin desalting columns.[1]

Quality Control (Self-Validation):

Measure Absorbance at 280 nm (Protein) and 788 nm (Dye).[1]

Calculate Degree of Labeling (DOL) using the correction factor (CF) for Cy7.5 (typically

~0.04-0.09 at 280 nm).[1]

Part 4: Troubleshooting & Optimization
The primary failure mode with Cy7.5 is spectral distortion due to aggregation.[1]
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Symptom Probable Cause Corrective Action

Low Absorption at 788 nm
Dye precipitation or H-

aggregation.[1]

Increase organic co-solvent

(DMSO/DMF) to 20-30%

during reaction.[1] Use sulfo-

Cy7.5 if water solubility is

critical.[1]

New Peak at ~700-730 nm
H-dimer formation (Blue shift).

[1]

Add non-ionic detergent (e.g.,

0.05% Tween-20) to the buffer.

[1]

No Fluorescence
Quenching or Photo-bleaching.

[1]

Check for heavy metal

contamination.[1] Ensure

reaction was performed in

dark. Confirm 788 nm

excitation source.

Precipitate in Tube "Salting out" of the dye.[1]

The dye is hydrophobic.[1]

Reduce salt concentration in

buffer or switch to organic-

compatible buffer.

Visualization: Spectral Logic & Jablonski Diagram
Understanding the energy flow helps in selecting the right filters and troubleshooting

quenching.[1]
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Click to download full resolution via product page

Figure 2: Simplified Jablonski diagram showing the energy transition.[1] The 20 nm Stokes shift

(788->808) necessitates precise filter separation to avoid crosstalk.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12374856#absorption-maximum-of-cyanine7-5-
azide-conjugates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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